

A Comparative Spectroscopic Guide to 2-Amino-5-methylnicotinic Acid and Its Isomers

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Compound of Interest

Compound Name: 2-Amino-5-methylnicotinic acid

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For researchers and professionals in drug development and chemical sciences, the precise identification and characterization of isomeric compounds are of paramount importance. This guide provides a comparative spectroscopic analysis of **2-Amino-5-methylnicotinic acid** and its structural isomers. Due to the limited availability of direct experimental data for **2-Amino-5-methylnicotinic acid**, this guide leverages a combination of data from commercially available isomers, structural analogs, and computational studies to offer a predictive and comparative framework.

Introduction to Isomeric Differentiation

2-Amino-5-methylnicotinic acid and its isomers share the same molecular formula, $C_7H_8N_2O_2$, and a molecular weight of 152.15 g/mol. However, the different substitution patterns on the pyridine ring lead to distinct electronic environments and spatial arrangements of atoms. These differences are reflected in their spectroscopic profiles, providing a unique "fingerprint" for each isomer. This guide will focus on the key spectroscopic techniques used for characterization: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and UV-Visible Spectroscopy.

Comparative Spectroscopic Data

The following tables summarize the available and predicted spectroscopic data for **2-Amino-5-methylnicotinic acid** and its key isomers. It is important to note that direct experimental data for **2-Amino-5-methylnicotinic acid** is not readily available from common public databases or suppliers. The data presented for this compound is inferred from closely related analogs.

Table 1: ¹H NMR Spectroscopic Data (Predicted and Experimental)

Compound	H-4 (ppm)	H-6 (ppm)	-CH ₃ (ppm)	-NH ₂ (ppm)	-COOH (ppm)	Solvent
2-Amino-5-methylnicotinic acid (Predicted)	~7.8-8.0 (d)	~6.4-6.6 (d)	~2.2-2.4 (s)	~5.0-7.0 (br s)	~11.0-13.0 (br s)	DMSO-d ₆
2-Amino-3-methylnicotinic acid	~8.0-8.2 (dd)	~6.6-6.8 (dd)	~2.3-2.5 (s)	~5.0-7.0 (br s)	~11.0-13.0 (br s)	DMSO-d ₆
4-Aminonicotinic acid	-	~8.1 (d)	-	~6.5 (br s)	~11.0-13.0 (br s)	DMSO-d ₆
6-Aminonicotinic acid	~8.0 (dd)	-	-	~6.0 (br s)	~11.0-13.0 (br s)	DMSO-d ₆

Note: Chemical shifts are approximate and can vary based on solvent and concentration. 's' denotes singlet, 'd' denotes doublet, 'dd' denotes doublet of doublets, and 'br s' denotes broad singlet.

Table 2: ¹³C NMR Spectroscopic Data (Predicted and Experimental)

Compound	C2 (ppm)	C3 (ppm)	C4 (ppm)	C5 (ppm)	C6 (ppm)	-CH ₃ (ppm)	-COOH (ppm)	Solvent
2-Amino-5-methylnicotinic acid (Predicted)	~158-162	~105-110	~145-150	~120-125	~110-115	~17-20	~165-170	DMSO-d ₆
2-Amino-3-methylnicotinic acid	~158-162	~115-120	~140-145	~125-130	~115-120	~15-18	~165-170	DMSO-d ₆
Nicotinic acid	150.21	123.71	136.90	126.66	153.18	-	166.23	DMSO-d ₆ ^[1]

Note: Chemical shifts are approximate and based on analogous compounds and predictive models.^[2]^[3]

Table 3: Key IR Absorption Frequencies (cm⁻¹)

Functional Group	2-Amino-5-methylnicotinic acid (Predicted)	Isomers (General)	Vibrational Mode
O-H (Carboxylic Acid)	2500-3300 (broad)	2500-3300 (broad)	Stretching
N-H (Amine)	3100-3500 (medium, two bands for primary)	3100-3500 (medium, two bands for primary)	Stretching
C=O (Carboxylic Acid)	1680-1710 (strong)	1680-1710 (strong)	Stretching
C=C, C=N (Aromatic Ring)	1550-1620 (medium-strong)	1550-1620 (medium-strong)	Stretching
C-N	1250-1350 (medium)	1250-1350 (medium)	Stretching
C-H (Aromatic)	3000-3100 (weak)	3000-3100 (weak)	Stretching
C-H (Methyl)	2850-2960 (weak)	2850-2960 (weak)	Stretching

Note: IR frequencies are general ranges and can be influenced by hydrogen bonding and the solid/liquid state of the sample.[4]

Table 4: Mass Spectrometry and UV-Visible Spectroscopy Data

Compound	Molecular Ion (m/z) [M] ⁺	Key Fragmentation Pattern	λ_{max} (nm)
2-Amino-5-methylnicotinic acid & Isomers	152	Loss of H ₂ O (m/z 134), Loss of COOH (m/z 107)	~240-260, ~290-320

Note: Fragmentation patterns are predicted based on common fragmentation of carboxylic acids and pyridines. λ_{max} values are estimates based on substituted pyridine chromophores and can shift depending on the solvent and pH.[5][6]

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible spectroscopic data. The following are generalized protocols that can be adapted for the analysis of **2-Amino-5-methylnicotinic acid** and its isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO- d_6 or $CDCl_3$) in a clean NMR tube.
- **Instrumentation:** Utilize a 400 MHz or higher field NMR spectrometer.
- **1H NMR Acquisition:** Acquire a one-dimensional proton spectrum with a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
- **^{13}C NMR Acquisition:** Acquire a one-dimensional carbon spectrum with proton decoupling. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required due to the lower natural abundance of ^{13}C .^[7]

Infrared (IR) Spectroscopy

- **Sample Preparation (ATR Method):** Place a small amount of the solid, powdered sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
- **Instrumentation:** Use a Fourier Transform Infrared (FTIR) spectrometer.
- **Data Acquisition:** Collect a background spectrum of the empty ATR crystal. Then, collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm^{-1} to obtain a high-quality spectrum.^[8]

Mass Spectrometry (MS)

- **Sample Preparation:** Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
- **Instrumentation:** Employ a mass spectrometer equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.

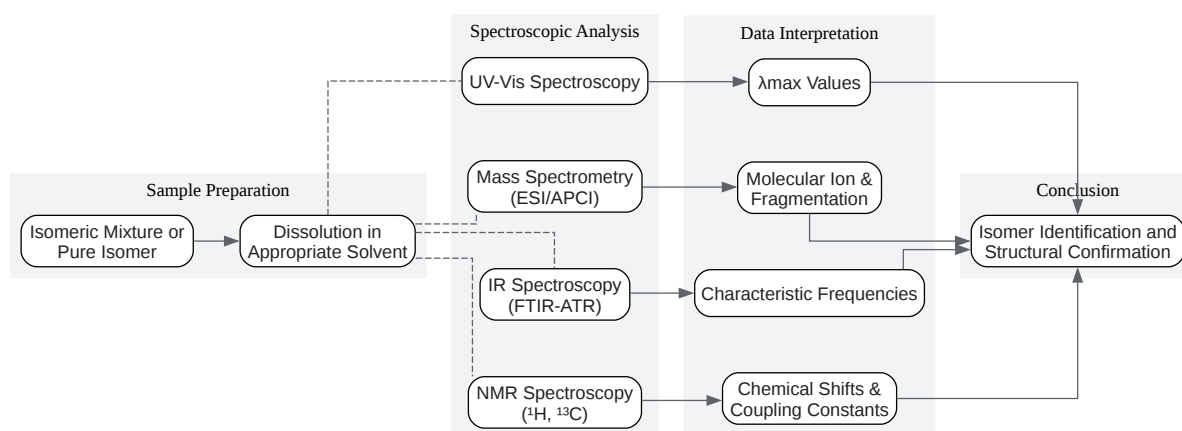
- Data Acquisition: Infuse the sample solution into the ion source and acquire the mass spectrum in positive ion mode over a suitable mass range (e.g., m/z 50-300).

UV-Visible Spectroscopy

- Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, or water) in a quartz cuvette. The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the λ_{max} .[\[9\]](#)
- Instrumentation: Use a dual-beam UV-Visible spectrophotometer.
- Data Acquisition: Record the spectrum over a range of approximately 200-400 nm, using the pure solvent as a reference.[\[10\]](#)

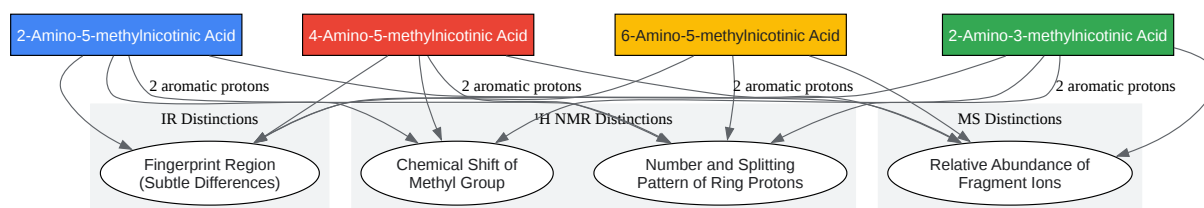
Visualization of Analytical Workflow

The following diagrams illustrate the logical workflow for the spectroscopic analysis and differentiation of aminonicotinic acid isomers.



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Caption: Experimental workflow for the spectroscopic analysis of aminonicotinic acid isomers.



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Caption: Key spectroscopic features for differentiating aminonicotinic acid isomers.

Conclusion

The spectroscopic analysis of **2-Amino-5-methylnicotinic acid** and its isomers, while challenging due to the limited availability of direct experimental data for the primary compound, can be effectively approached through a comparative methodology. By analyzing the subtle but significant differences in their NMR, IR, MS, and UV-Vis spectra, researchers can confidently distinguish between these closely related structures. The provided data tables, experimental protocols, and workflow diagrams serve as a valuable resource for the characterization and quality control of these important chemical entities in a research and development setting. Further experimental work to obtain and publish the complete spectroscopic data for **2-Amino-5-methylnicotinic acid** would be a valuable contribution to the scientific community.

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